molecular formula C10H10O3S B8512360 4-Ethynylbenzyl methanesulfonate

4-Ethynylbenzyl methanesulfonate

Cat. No.: B8512360
M. Wt: 210.25 g/mol
InChI Key: JSNAXFMGNCTMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynylbenzyl methanesulfonate is a useful research compound. Its molecular formula is C10H10O3S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

(4-ethynylphenyl)methyl methanesulfonate

InChI

InChI=1S/C10H10O3S/c1-3-9-4-6-10(7-5-9)8-13-14(2,11)12/h1,4-7H,8H2,2H3

InChI Key

JSNAXFMGNCTMPO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-ethynylbenzyl alcohol (5.0 g, 37.8 mmol) in CH2Cl2 (50 mL) and triethylamine (Et3N) (14.4 mL, 104.0 mmol) was added mesyl chloride (8.04 mL, 104.0 mmol) at 0° C. and the reaction was allowed to warm to room temperature. Stirring continued for 2 h under argon during which TLC revealed a quantitative conversion into a higher Rf product. Ice cold water was added into the reaction mixture and extracted with Et2O (200 ml). The organic layer was washed with 1N HCL (70 ml), H2O (100 ml), aqueous NaHCO3 (70 ml), and finally H2O (100 ml); and then dried over Na2SO4. Solvent was evaporated off and dried in vacuo to give 7.0 g of compound 3 as brownish oil which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
8.04 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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